molecular formula C22H24FN3O2 B12352833 N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1h-indole-3-carboxamide

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1h-indole-3-carboxamide

Cat. No.: B12352833
M. Wt: 381.4 g/mol
InChI Key: QIFOZYUACLDTAJ-UHFFFAOYSA-N
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Description

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide is a synthetic compound known for its diverse applications in scientific research It is a member of the indole-3-carboxamide family, which is characterized by the presence of an indole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Ring: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached through a nucleophilic substitution reaction, where the indole derivative reacts with a fluorobenzyl halide in the presence of a base.

    Formation of the Amino Group: The amino group is introduced by reacting the intermediate compound with an amine, such as ammonia or an alkylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the fluorobenzyl group.

Scientific Research Applications

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide can be compared with other similar compounds, such as:

    N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-chlorobenzyl)-1H-indole-3-carboxamide: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

    N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-methylbenzyl)-1H-indole-3-carboxamide: Similar structure but with a methylbenzyl group instead of a fluorobenzyl group.

    N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-bromobenzyl)-1H-indole-3-carboxamide: Similar structure but with a bromobenzyl group instead of a fluorobenzyl group.

Properties

Molecular Formula

C22H24FN3O2

Molecular Weight

381.4 g/mol

IUPAC Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-[(4-fluorophenyl)methyl]indole-3-carboxamide

InChI

InChI=1S/C22H24FN3O2/c1-22(2,3)19(20(24)27)25-21(28)17-13-26(18-7-5-4-6-16(17)18)12-14-8-10-15(23)11-9-14/h4-11,13,19H,12H2,1-3H3,(H2,24,27)(H,25,28)

InChI Key

QIFOZYUACLDTAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Origin of Product

United States

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